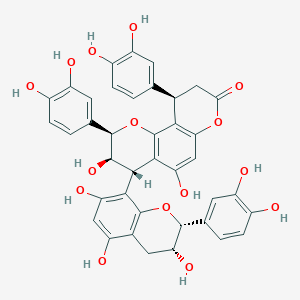
cinchonain IIa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinchonain IIa is a naturally occurring flavonolignan found in various plants such as Smilax corbularia, Trichilia catigua, and Uncaria tomentosa . It exhibits a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties . This compound has garnered significant interest due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cinchonain IIa involves the isolation of procyanidins from plant sources. These procyanidins are then subjected to specific reaction conditions to yield this compound . The reaction conditions typically include the use of solvents like methanol and water, along with catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from plant materials. The process involves harvesting the plant parts, followed by extraction using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Cinchonain IIa undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield quinones, while reduction reactions can produce dihydro derivatives . Substitution reactions often result in the formation of alkylated or acylated derivatives .
Scientific Research Applications
Cinchonain IIa has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of cinchonain IIa involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting enzymes such as 5-lipoxygenase, which plays a role in the inflammatory response . Additionally, this compound can scavenge free radicals, thereby reducing oxidative stress and preventing cellular damage .
Comparison with Similar Compounds
Cinchonain IIa is unique among flavonolignans due to its specific structural features and biological activities. Similar compounds include cinchonain Ia and cinchonain Ib, which also exhibit antioxidant and anti-inflammatory properties . this compound has been found to have stronger activity in certain assays, making it a more potent candidate for therapeutic applications .
Properties
Molecular Formula |
C39H32O15 |
|---|---|
Molecular Weight |
740.7 g/mol |
IUPAC Name |
(2R,3R,4S,10R)-2,10-bis(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5-dihydroxy-3,4,9,10-tetrahydro-2H-pyrano[2,3-h]chromen-8-one |
InChI |
InChI=1S/C39H32O15/c40-19-4-1-14(7-23(19)44)17-11-30(50)52-29-13-27(48)33-34(35(51)37(54-39(33)31(17)29)16-3-6-21(42)25(46)9-16)32-26(47)12-22(43)18-10-28(49)36(53-38(18)32)15-2-5-20(41)24(45)8-15/h1-9,12-13,17,28,34-37,40-49,51H,10-11H2/t17-,28-,34+,35-,36-,37-/m1/s1 |
InChI Key |
NWZBNZUABGSPSN-WRYDCQAKSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@H](CC(=O)O5)C6=CC(=C(C=C6)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)C8=CC(=C(C=C8)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C(CC(=O)O5)C6=CC(=C(C=C6)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)C8=CC(=C(C=C8)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















